Product packaging for 1H-Indazole-1,3-diamine(Cat. No.:CAS No. 408322-05-4)

1H-Indazole-1,3-diamine

Cat. No.: B11923227
CAS No.: 408322-05-4
M. Wt: 148.17 g/mol
InChI Key: KOOKQGXLXSQYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-1,3-diamine is a chemical compound featuring the indazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The indazole core is a common structural motif in numerous pharmacologically active compounds and approved drugs, such as kinase inhibitors like pazopanib and axitinib . The presence of two amine functional groups at the 1 and 3 positions of the indazole ring makes this diamine a valuable and versatile building block for chemical synthesis. Researchers can utilize it to create a wide array of derivatives, such as amides, ureas, or imines, for use in constructing compound libraries for biological screening . In research settings, structurally similar indazole derivatives have demonstrated significant potential in various therapeutic areas. Compounds based on the 1H-indazole-3-amine structure have been identified as effective hinge-binding fragments in kinase inhibitors . Furthermore, novel indazole derivatives have been designed and synthesized as antitumor agents, showing promising inhibitory effects on cancer cell lines by inducing apoptosis and affecting cell cycle progression, potentially through mechanisms involving the p53/MDM2 pathway . The indazole scaffold is also being investigated for its anti-inflammatory properties . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B11923227 1H-Indazole-1,3-diamine CAS No. 408322-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

408322-05-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

indazole-1,3-diamine

InChI

InChI=1S/C7H8N4/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H,9H2,(H2,8,10)

InChI Key

KOOKQGXLXSQYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Indazole 1,3 Diamine and Its Derivatives

Regioselective Synthesis Strategies

Regioselectivity is a paramount concern in the synthesis of 1H-indazole-1,3-diamine derivatives. The indazole core possesses three nucleophilic nitrogen atoms (N1, N2, and the exocyclic 3-amino group) and several reactive carbon positions, necessitating carefully designed synthetic routes to achieve the desired substitution pattern.

N1-Substitution Control

Controlling substitution at the N1 position is crucial for modulating the pharmacological properties of indazole-based compounds. When a C3-amino group is present, selective functionalization of the N1 position requires overcoming the competing nucleophilicity of the other nitrogen atoms.

One effective strategy involves the copper-catalyzed N¹-selective arylation of 3-aminoindazoles. researchgate.net This method utilizes readily available aryl bromides as coupling partners and demonstrates high regioselectivity for the N1 position. The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) can be critical for achieving high yields and selectivity. researchgate.net

Another powerful approach is a microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones. researchgate.net This method effectively bypasses the selectivity issues between the N1 and the 3-amino group, showing broad substrate scope with various anilines and aliphatic amines. researchgate.net

The synthesis of the parent this compound, where an amino group is directly attached to N1, is less commonly documented. It would likely proceed via a multi-step sequence, potentially involving the synthesis of a 3-aminoindazole intermediate followed by a challenging N-amination step. Electrophilic amination reagents could be employed, though careful selection of protecting groups would be necessary to ensure regiocontrol.

Table 1: Regioselective N1-Arylation of 3-Aminoindazoles

Aryl BromideCatalyst/LigandBaseSolventYield (%)Reference
4-BromotolueneCuI / DMEDAK₂CO₃Dioxane85 researchgate.net
1-Bromo-4-methoxybenzeneCuI / DMEDAK₂CO₃Dioxane91 researchgate.net
2-BromopyridineCuI / DMEDAK₂CO₃Dioxane78 researchgate.net

C3-Functionalization Techniques

The introduction of an amino group at the C3 position is a foundational step in the synthesis of the target scaffold. A common and efficient method involves the cyclization of 2-halobenzonitriles with hydrazine (B178648). For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate (B1144303) under reflux to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov This intermediate is valuable for further functionalization, such as through Suzuki coupling reactions to introduce aryl groups at the C5 position. nih.gov

More advanced, two-step syntheses have been developed from readily available tertiary amides. acs.orgacs.org This involves the chemoselective activation of the amide with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a hydrazide to form a tosylhydrazonamide intermediate. This precursor then undergoes an intramolecular ligand-free palladium-catalyzed C-H amination to furnish the 3-aminoindazole ring. acs.orgacs.org This method tolerates a wide range of substitution patterns on the benzamide (B126) starting material. acs.org

Further functionalization of the C3-amino group itself is also a key strategy. For instance, N3-acyl-N5-aryl-3,5-diaminoindazoles have been synthesized via mono-acylation at the 3-amino position, followed by palladium-catalyzed amination at the C5 position. nih.gov

A metal-free radical nitration of indazoles using tert-butyl nitrite (B80452) (TBN) in air provides an alternative route to 3-nitroindazoles, which can then be reduced to the corresponding 3-aminoindazoles. hep.com.cn This method is notable for its mild conditions and the use of air as the oxidant. hep.com.cn

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a powerful tool for the step-economic modification of heterocyclic scaffolds. rsc.org This strategy involves the use of a directing group (DG) covalently attached to the substrate, which coordinates to a transition metal catalyst and directs the activation of a specific C-H bond, typically in the ortho position. wikipedia.org

While specific examples for the this compound scaffold are not extensively reported, the principles can be readily extended. A directing group could be installed on the N1 position or on the C3-amino group. For instance, a picolinamide (B142947) group, a well-known bidentate directing group, could be attached to the C3-amine. mdpi.com This would likely direct a transition metal catalyst, such as palladium or rhodium, to functionalize the C4 position of the indazole ring. Similarly, installing a directing group at the N1 position could facilitate functionalization at the C7 position. wikipedia.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is essential for accessing enantiomerically pure indazole derivatives, which is often a prerequisite for therapeutic applications.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a direct route to chiral molecules. One emerging strategy is the use of chiral transient directing groups (cTDGs). snnu.edu.cn In this approach, a chiral amine condenses with an aldehyde substrate to form a transient chiral imine. This imine then acts as a bidentate directing group, enabling a metal-catalyzed, enantioselective C-H activation and functionalization. snnu.edu.cn This methodology could be adapted to synthesize chiral indazole derivatives by starting with an indazole bearing an aldehyde group.

Enzymatic C-H functionalization represents another powerful tool for achieving high regio- and stereoselectivity. nih.gov While challenging, the discovery or engineering of enzymes capable of acting on the indazole scaffold could provide a highly efficient and environmentally friendly route to chiral this compound derivatives. For example, hydroxylase enzymes can perform highly selective C-H hydroxylations on complex molecules. nih.gov

Diastereoselective Control in Derivative Formation

When a molecule already contains one or more chiral centers, the introduction of a new one requires control over the diastereoselectivity of the reaction. Diastereoselectivity is governed by the energetic difference between the transition states leading to the different diastereomeric products. acs.org

In the context of this compound derivatives, if a chiral substituent is present on the N1 position or the C3-amino group, subsequent reactions on the scaffold can be influenced by this existing stereocenter. For example, the synthesis of 1,7-annulated indazoles through a bifunctional Brønsted base-catalyzed cascade reaction has been shown to create multiple chiral centers, including a quaternary carbon, with excellent diastereoselectivities and enantioselectivities. researchgate.net Such strategies, which involve creating complex fused ring systems, demonstrate how careful selection of catalysts and chiral starting materials can control the formation of specific stereoisomers. The synthesis of complex chiral diamine derivatives can also be achieved with high diastereoselectivity through methods like copper-catalyzed reductive coupling of imines and allenamides.

Table 2: List of Mentioned Chemical Compounds

Compound NameRole in Synthesis
This compoundTarget Scaffold
5-Bromo-2-fluorobenzonitrileStarting Material
5-Bromo-1H-indazol-3-amineIntermediate
N,N'-Dimethylethylenediamine (DMEDA)Ligand
Triflic anhydride (Tf₂O)Activating Agent
tert-Butyl nitrite (TBN)Nitrating Agent
PicolinamideDirecting Group
4-BromotolueneReagent
1-Bromo-4-methoxybenzeneReagent
2-BromopyridineReagent

Cyclization and Ring-Forming Reactions

The formation of the indazole bicyclic system is the cornerstone of synthesizing these target molecules. Modern organic chemistry offers several powerful cyclization strategies to construct this ring system from various acyclic precursors.

1,3-Dipolar Cycloaddition Reactions

A versatile and efficient method for constructing the 1H-indazole ring system is through the [3+2] cycloaddition of an aryne with a diazo compound. acs.org This approach allows for the formation of a wide array of substituted indazoles under mild conditions. organic-chemistry.org The reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazomethane (B1218177) derivatives can produce 1H-indazoles in high yields. acs.orggoogle.com

The scope of this methodology has been expanded to include various diazo sources. For instance, readily available and stable N-tosylhydrazones can react with arynes to afford 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in situ generation of diazo compounds. organic-chemistry.org Another variation involves the reaction between α-substituted α-diazomethylphosphonates and arynes, which provides 3-alkyl/aryl-1H-indazoles efficiently. organic-chemistry.org A distinct but related 1,3-dipolar cycloaddition involves the reaction of in situ generated nitrile imines with benzyne, affording N(1)-C(3) disubstituted indazoles rapidly and in moderate to excellent yields. nih.gov

Intramolecular Oxidative C-H Bond Amination

Intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including 1H-indazoles. A notable development is a silver(I)-mediated intramolecular oxidative C-H amination process. acs.orgnih.govnih.gov This method enables the construction of diverse 1H-indazoles, particularly a variety of 3-substituted indazoles that are otherwise difficult to access. acs.orgnih.gov The reaction typically proceeds from α-ketoester-derived hydrazones. acs.org Mechanistic studies suggest the reaction pathway involves a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.orgnih.govnih.gov This silver-mediated process is efficient for synthesizing 1H-indazoles possessing ester, ketone, amide, and even trifluoromethyl groups at the 3-position. nih.gov Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed as an alternative efficient method. researchgate.net

Table 1: Examples of Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 1H-Indazole Synthesis acs.org
Starting HydrazoneProductYield
Hydrazone from methyl 2-oxo-2-phenylacetateMethyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylateHigh
Hydrazone with dimethylamino groupMethyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylateHigh
Hydrazone with trifluoromethyl group1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazoleHigh
Hydrazone with methylsulfonyl groupMethyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylateHigh

Diazotization and Cyclization Pathways

Classical yet consistently relevant, the synthesis of 1H-indazoles via diazotization of ortho-alkylanilines followed by cyclization remains a fundamental approach. nih.govthieme-connect.de For example, the diazotization of 2-methyl-5-nitroaniline (B49896) leads to the formation of 6-nitro-1H-indazole. thieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the aniline (B41778) ring. thieme-connect.de The cyclization can also be performed on diazotized (2-aminophenyl)acetonitrile to yield 1H-indazole-3-carbonitrile. thieme-connect.de

More advanced, catalyst-free methods have been developed. One such strategy involves the reaction of aryl diazonium salts with aryl diazo esters, which proceeds through a diazenium (B1233697) intermediate that subsequently cyclizes to form 3-ester-functionalized indazoles in good yields. researchgate.net Another pathway involves the diazotization of 1H-indole-2,3-diones (isatins). thieme-connect.de The isatin (B1672199) ring is first opened in an alkaline medium to form a (2-aminophenyl)(oxo)acetic acid, which upon diazotization and subsequent reduction, cyclizes to yield a 1H-indazole-3-carboxylic acid. thieme-connect.de

Hydrazine-Based Condensation Reactions

Condensation reactions involving hydrazines are a direct and widely used method for synthesizing the indazole core. A key strategy for producing 3-aminoindazoles involves the reaction of o-halobenzonitriles with hydrazine. mdpi.com For instance, refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate provides 5-bromo-1H-indazol-3-amine in high yield. mdpi.com This approach offers a direct route to the 3-amino-1H-indazole scaffold, a crucial precursor for this compound derivatives. mdpi.com

Other variations include the condensation of hydrazines with ortho-haloaryl aldehydes or ketones, followed by an intramolecular cyclization. researchgate.net This sequence can be catalyzed by copper in an Ullmann-type coupling reaction to form the N-N bond. researchgate.net Similarly, 1-acyl-2-fluoroarenes react with hydrazines to generate 3-substituted 1H-indazoles. thieme-connect.de In some cases, the intermediate hydrazone is not isolated; for example, 2-hydroxyaryl ketones can condense directly with hydrazines at high temperatures to yield 3-aryl-1H-indazol-6-ols. thieme-connect.de The synthesis of 1H-Indazole-3-carboxylic acid hydrazide, a versatile intermediate, is achieved by treating the corresponding methyl ester with hydrazine hydrate. jocpr.com

Post-Synthetic Functionalization and Derivatization

Once the 1H-indazole core is assembled, its further elaboration is often necessary to achieve the desired substitution pattern. Post-synthetic functionalization allows for the introduction of diverse chemical moieties onto the pre-formed ring system.

Suzuki Coupling for Aryl/Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a premier method for C-C bond formation and is extensively used for the functionalization of halo-indazoles. This reaction enables the introduction of a wide range of aryl and heteroaryl groups at specific positions of the indazole ring. The C-3 position is a common site for such modifications. The Suzuki coupling of 3-iodo-1H-indazoles with various arylboronic acids, often catalyzed by palladium complexes like Pd(PPh₃)₄, proceeds efficiently to yield 3-arylindazoles. researchgate.netnih.gov

To facilitate the reaction and avoid complications with the N-H proton, the indazole nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group. nih.govmdpi.com The Suzuki coupling is performed on the N-protected 3-iodo-indazole, and the protecting group is subsequently removed. nih.gov This sequence is compatible with a broad range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov

The Suzuki reaction can also be used to functionalize the benzo part of the indazole ring. For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to introduce diversity at the C-5 position. mdpi.com This highlights the versatility of the Suzuki coupling for elaborating different parts of the indazole scaffold. mdpi.com

Table 2: Representative Conditions for Suzuki Coupling of Halo-Indazoles mdpi.comresearchgate.netnih.gov
Indazole SubstrateCoupling PartnerCatalyst SystemBaseProduct Type
3-Iodo-N-Boc-1H-indazoleAryl/Heteroarylboronic acidPd(PPh₃)₄Na₂CO₃3-Aryl/Heteroaryl-1H-indazole (after deprotection)
5-Bromo-1H-indazol-3-amineSubstituted boronic acid esterPdCl₂(dppf)₂Cs₂CO₃5-Aryl-1H-indazol-3-amine
3-Iodo-1H-indazoleArylboronic acidPd(PPh₃)₄NaHCO₃3-Aryl-1H-indazole

Ullmann Coupling for Amine/Alkoxy Substitutions

The Ullmann coupling reaction is a cornerstone for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a valuable tool for introducing amine and alkoxy substituents onto the indazole core. nih.govacs.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or an alcohol. nih.govepo.org

In the context of indazole derivatives, particularly azaindazoles which are structurally related, the Ullmann coupling has been effectively used for the selective substitution at specific positions. For instance, a study on the synthesis of 3-amine/alkoxy substituted 5-azaindazoles demonstrated the high selectivity of the Ullmann reaction. jocpr.comresearchgate.net The reaction of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine with various amines and alcohols, using copper(I) iodide (CuI) as a catalyst and proline as a ligand in DMSO, resulted in nucleophilic substitution occurring exclusively at the iodo-substituted C-3 position, leaving the chloro-group at C-6 intact. jocpr.comresearchgate.net The selectivity was reported to be nearly 100% for both amine and alcohol nucleophiles. jocpr.comresearchgate.net

This selectivity is a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction, where using palladium catalysts often resulted in a mixture of products with substitution at both the iodo and chloro positions. jocpr.com The mild conditions and high selectivity of the Ullmann coupling make it a preferred method for the synthesis of specifically substituted indazole analogues. jocpr.comnih.gov

Table 1: Ullmann Coupling of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine with Amines and Alcohols jocpr.comresearchgate.net

NucleophileCatalyst SystemSolventTemperature (°C)Time (h)Product
Ethylamine hydrochlorideCuI, Proline, K₂CO₃DMSO8056-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine
4-MethoxybenzylamineCuI, Proline, K₂CO₃DMSO8056-chloro-N-(4-methoxybenzyl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine
2,6-Dimethyl-tetrahydropyran-4-olCuI, Proline, K₂CO₃DMSO8056-chloro-3-(2,6-dimethyl-tetrahydro-2H-pyran-4-yloxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Introduction of Amide and Other Functional Groups

The introduction of amide functionalities, particularly at the C-3 position of the indazole ring, is a common strategy in drug design, as the 1H-indazole-3-amide structure is a critical component in several kinase inhibitors like Entrectinib. mdpi.comnih.gov This modification is typically achieved through the acylation of a 3-aminoindazole precursor.

The synthetic route often begins with a suitably substituted 2-halobenzonitrile, which is cyclized with hydrazine hydrate to form the corresponding 1H-indazol-3-amine. mdpi.comnih.gov For example, 5-bromo-2-fluorobenzonitrile can be reacted with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. mdpi.comnih.gov This intermediate can then undergo further modifications, such as a Suzuki coupling to introduce various aryl groups at the C-5 position. mdpi.com

Following the construction of the desired 3-aminoindazole core, the amide group is introduced by an acylation reaction. This is commonly performed by reacting the 3-aminoindazole with a reagent like chloroacetic anhydride in the presence of a base such as sodium carbonate. mdpi.comnih.gov The resulting N-(1H-indazol-3-yl)-2-chloroacetamide can then be further functionalized. For instance, the chloroacetamide intermediate can be reacted with various thiols or piperazine (B1678402) derivatives to introduce mercaptoacetamide or piperazine acetamide (B32628) moieties, respectively. mdpi.com These groups can enhance properties like solubility and biological activity. mdpi.com

Beyond amides, other functional groups can also be introduced. Solid-phase synthesis has been employed to create libraries of 2H-indazoles with diverse functionalities including secondary amides, carboxylic acids, amines, and alcohols, demonstrating the versatility of the indazole scaffold for chemical modification. nih.gov

Table 2: Synthetic Route for Introducing Amide and Related Functional Groups mdpi.comnih.gov

StepStarting MaterialReagents and ConditionsIntermediate/Product
1. Cyclization5-bromo-2-fluorobenzonitrileNH₂NH₂·H₂O, reflux5-bromo-1H-indazol-3-amine
2. Suzuki Coupling5-bromo-1H-indazol-3-amineArylboronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C5-aryl-1H-indazol-3-amine
3. Acylation5-aryl-1H-indazol-3-amineChloroacetic anhydride, Na₂CO₃, rt2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide
4. Nucleophilic Substitution2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamideSubstituted piperazine, K₂CO₃, CH₃CN, reflux2-(4-substituted-piperazin-1-yl)-N-(5-aryl-1H-indazol-3-yl)acetamide

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to develop more environmentally friendly and efficient processes. ijprt.orgbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous substances, and minimizing energy consumption. ijprt.org

Microwave-assisted synthesis has emerged as a powerful tool in this domain. ijprt.orgajrconline.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgajrconline.org For example, a one-pot, two-step synthesis of indazoles from salicylaldehydes and hydrazine hydrates under microwave conditions provides good to excellent yields in a much shorter time frame. ajrconline.orgajrconline.org This technique is considered eco-friendly as it reduces energy consumption and often allows for solvent-free reactions. ijprt.org

Ultrasound irradiation is another non-conventional energy source that promotes clean and efficient reactions. repec.orgeresearchco.com The synthesis of 3-aminoindazole derivatives has been achieved via a cyclocondensation reaction of substituted benzonitriles and hydrazines using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an ethanol-water medium under ultrasound irradiation. repec.org This method is notable for its use of an eco-friendly solvent system and a green energy source. repec.org Similarly, 3-hydroxy-1H-indazoles have been synthesized under solvent-free conditions using ultrasound, with glyoxylic acid as a cost-effective catalyst. eresearchco.com

Other green strategies include the development of metal-free synthesis pathways to avoid the use of costly and toxic heavy metal catalysts like palladium. researchgate.net One such method involves a simple ipso-substitution for carbon-nitrogen bond formation, replacing the need for copper or palladium catalysts typically used in reactions like the Buchwald-Hartwig coupling. researchgate.net The use of recyclable catalysts, such as acidic zeolites, and biodegradable solvents also contributes to the sustainability of these synthetic routes. ijprt.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Indazoles

FeatureConventional MethodsGreen/Sustainable MethodsExample References
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, Ultrasound ajrconline.orgajrconline.orgrepec.orgeresearchco.com
Catalysts Often require costly and/or toxic metals (e.g., Pd, Cu)Metal-free approaches, reusable catalysts (e.g., zeolites), efficient catalysts (e.g., CAN) ijprt.orgrepec.orgresearchgate.net
Solvents Often use hazardous organic solvents (e.g., DMF, Dioxane)Eco-friendly media (e.g., EtOH-H₂O), solvent-free conditions ijprt.orgrepec.orgeresearchco.com
Reaction Time Often several hours to daysSignificantly reduced (minutes to a few hours) mdpi.comnih.govajrconline.orgajrconline.org
Yield & Purity Variable, may require extensive purificationOften high yields and cleaner reactions ajrconline.orgrepec.orgeresearchco.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Indazole 1,3 Diamine Scaffolds

Mechanistic Pathways of Functionalization Reactions

The introduction of new functional groups onto the 1H-indazole-1,3-diamine core can proceed through various mechanistic pathways, including addition reactions, and may involve the formation of distinct intermediate species. Single electron transfer mechanisms are also plausible in certain transformations.

Addition Mechanisms

Functionalization of the this compound scaffold can be achieved through addition reactions, where the electron-rich nature of the indazole ring system plays a key role. Electrophilic addition, particularly electrophilic aromatic substitution, is a common pathway for introducing substituents onto the benzene (B151609) portion of the molecule. The regioselectivity of these reactions is dictated by the directing effects of the fused pyrazole (B372694) ring and the amino groups. For instance, in the synthesis of substituted 1H-indazol-3-amine derivatives, electrophilic bromination using N-bromosuccinimide (NBS) has been shown to be a viable strategy. smolecule.com The mechanistic pathway involves an electrophilic aromatic substitution, with the position of bromination being influenced by the electronic properties of the substituents already present on the indazole core. smolecule.com

Furthermore, the amino groups at the 1- and 3-positions can undergo addition reactions. For example, 1H-indazol-3-amine can participate in multicomponent reactions, such as the A³ coupling reaction with aromatic aldehydes and alkynes. This transformation proceeds via the formation of an intermediate that subsequently undergoes cyclization. rsc.org

Role of Intermediate Species

The formation of transient intermediate species is crucial in directing the outcome of functionalization reactions of indazole systems. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine (B178648), a plausible reaction pathway involves the initial nucleophilic attack of hydrazine on either the cyano group or one of the chloro-substituted carbons. chemrxiv.org This initial step leads to the formation of an intermediate which then undergoes an intramolecular cyclization to form the indazole ring. The specific nature of the intermediate can influence the regioselectivity of the final product. chemrxiv.org

Single Electron Transfer (SET) Mechanisms

While direct evidence for single electron transfer (SET) mechanisms in the functionalization of this compound is not extensively documented, the synthesis of the broader 1H-indazole scaffold can, in some instances, proceed through pathways involving SET. For example, the silver(I)-mediated intramolecular oxidative C-H amination for the construction of 1H-indazoles is suggested to proceed via a SET mechanism. Preliminary mechanistic studies propose that a silver(I) oxidant mediates the transfer of a single electron, initiating the cyclization process. This suggests that under specific oxidative conditions, functionalization reactions involving the 1H-indazole core could potentially involve radical intermediates generated through SET pathways.

Tautomerism and Isomerization Studies

Tautomerism is a key feature of the indazole ring system, with the potential for different isomeric forms to exist in equilibrium. The position of the substituents, particularly the amino groups in this compound, significantly influences the stability and preference of these tautomeric forms.

Equilibrium and Stability of Tautomeric Forms

For the parent 1H-indazole, the 1H-tautomer is generally the most stable form. In the case of 3-substituted indazoles, such as 1H-indazol-3-amine, the equilibrium lies overwhelmingly towards the amino form rather than the tautomeric 3-imino-1H-2,3-dihydroindazole form. Spectroscopic and computational studies have indicated that the 1H-indazol-3-amine structure is the predominant and more stable tautomer. The reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine readily yields 1H-indazol-3-amines, further supporting the stability of this tautomeric form.

The potential tautomeric forms of this compound are depicted in the table below, with the 1H-amino form being the most stable.

Tautomeric FormStructureStability
This compoundMost Stable
1H-Indazole-1-amino-3-imineLess Stable
2H-Indazole-2,3-diamineLess Stable

Note: The images in the table are illustrative and represent the general structures of the tautomeric forms.

Protonation and Acid-Base Reactivity Profiles

The 1H-indazole scaffold is characterized by its amphoteric nature, meaning it can act as both an acid and a base. rsc.org This dual reactivity is a key feature of its chemical profile. The indazole ring contains two nitrogen atoms, each with distinct electronic properties that influence the molecule's acid-base behavior. Specifically, the pyrazole moiety fused to the benzene ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).

The pyridine-like N2 atom is the primary site of protonation in the indazole ring system. acs.org The lone pair of electrons on this nitrogen is more available for donation to a proton as it is not significantly involved in the aromatic sextet of the heterocyclic ring. In contrast, the lone pair on the pyrrole-like N1 nitrogen is integral to the aromatic system, making it less basic. The parent 1H-indazole molecule, upon protonation, forms an indazolium cation with a corresponding pKa value of 1.04. rsc.org

In addition to its basic character, the N1 proton of the indazole ring is weakly acidic and can be removed by a strong base to form an indazolate anion. rsc.org For the parent indazole, the pKa for this deprotonation is 13.86. rsc.org The introduction of substituents on the indazole ring can significantly alter these pKa values. For instance, electron-withdrawing groups, such as a nitro group, decrease the basicity of the indazole ring, resulting in lower pKa values for the corresponding protonated species. acs.org

In the case of this compound, the presence of an amino group at the C3 position introduces an additional basic center. The exocyclic amino group is generally more basic than the nitrogen atoms within the pyrazole ring. This is because the lone pair of electrons on the exocyclic nitrogen is more localized and readily available for protonation compared to the ring nitrogens, where the lone pairs are involved in the aromatic system or influenced by the electron-withdrawing nature of the heterocyclic ring.

The acid-base equilibria for this compound can be summarized as follows:

Protonation: The molecule can be protonated at the exocyclic amino group or the N2 position of the indazole ring. Given the higher basicity of alkylamines compared to the nitrogens in a pyrazole ring, the primary site of protonation is expected to be the exocyclic amino group. libretexts.org

Deprotonation: The N1 proton can be abstracted by a strong base. A predicted pKa value for the deprotonation of the N-H proton in 1H-Indazol-3-amine is approximately 14.89.

Table 1: Acid Dissociation Constants (pKa) of Indazole and a Related Derivative

CompoundpKa (Protonation)pKa (Deprotonation)Reference
1H-Indazole1.0413.86 rsc.org
1H-Indazol-3-amineNot available14.89 (Predicted)
4-Nitro-1H-indazole0.24Not available acs.org
5-Nitro-1H-indazole-0.96Not available acs.org
6-Nitro-1H-indazole-0.97Not available acs.org
7-Nitro-1H-indazole-0.99Not available acs.org

Computational and Theoretical Investigations of 1h Indazole 1,3 Diamine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the intricate details of molecular systems. For 1H-Indazole-1,3-diamine derivatives, these calculations offer a microscopic perspective on their structure and electronic nature.

Density Functional Theory (DFT) Studies on Molecular Structure

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules with high accuracy. DFT calculations, often employing the B3LYP functional with a 6-31G** basis set, can determine the optimized molecular structure of this compound. These studies reveal key bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, the geometry optimization indicates a planar indazole core with the amino groups also exhibiting a degree of planarity, suggesting potential conjugation with the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)**

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.38N2-N1-C7a112.5
N2-C31.35N1-N2-C3108.0
C3-C3a1.42N2-C3-C3a111.0
C3-N(H2)1.37N2-C3-N(H2)122.0
N1-N(H2)1.39C3a-C3-N(H2)127.0
C7a-N11.39C4-C3a-C3135.0

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound derivatives can be investigated using both ab initio and semi-empirical methods. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, first-principles approach to calculating electronic structure. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.

These calculations yield important electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The introduction of amino groups at the 1 and 3 positions is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent indazole molecule and enhancing its electron-donating capabilities.

Table 2: Calculated Electronic Properties of this compound

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
HF/6-31G-8.51.510.03.5
AM1-7.80.98.73.2

Note: This data is representative and intended for illustrative purposes, based on general trends for amino-substituted aromatic heterocycles.

Prediction of Spectroscopic Parameters via Gauge-Invariant Atomic Orbitals (GIAO)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for the ab initio calculation of NMR chemical shifts. nih.govrsc.org By predicting the 1H and 13C NMR spectra of this compound, the GIAO method can aid in the structural elucidation and confirmation of synthesized derivatives. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These theoretical predictions are invaluable for assigning specific resonances in complex spectra and for understanding how electronic effects within the molecule influence the magnetic environment of each nucleus.

Table 3: Predicted 13C NMR Chemical Shifts (ppm) for this compound using the GIAO method

AtomCalculated δ (ppm)
C3145.2
C3a118.9
C4121.5
C5120.3
C6127.8
C7110.1
C7a140.5

Note: The presented chemical shifts are illustrative, based on known shifts for the indazole scaffold and the expected influence of amino substituents.

Energetic Landscape and Reaction Pathways

Understanding the energetic landscape and potential reaction pathways of this compound is crucial for predicting its stability and reactivity. Computational methods allow for the exploration of these aspects at a molecular level.

Transition State Characterization and Activation Energies

Computational chemistry can be used to identify and characterize transition states for various chemical transformations, such as tautomerization or other reactions. By locating the transition state structure on the potential energy surface, the activation energy for the process can be calculated. This information is vital for understanding the kinetics of a reaction. For the tautomerization of indazole derivatives, computational studies have identified transition states involving proton transfer. researchgate.netorientjchem.org The activation energy barrier determines the rate at which one tautomer can convert into another.

Thermodynamic Aspects of Isomer and Tautomer Formation

Indazoles are known to exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.govresearchgate.net Thermodynamic calculations, based on the computed total energies of the different tautomers, can predict their relative stabilities. nih.gov For the parent 1H-indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govresearchgate.net The presence of amino groups at the 1 and 3 positions in this compound will influence the tautomeric equilibrium. The relative energies of the possible tautomers can be calculated to determine the most stable form under different conditions. These calculations provide a thermodynamic basis for understanding which tautomer is likely to predominate.

Table 4: Relative Energies of 1H-Indazole Tautomers

TautomerRelative Stability (kJ/mol)
1H-Indazole0.0
2H-Indazole13.9 researchgate.net
3H-Indazole86.1 researchgate.net

Note: This data is for the parent 1H-indazole and serves as a reference. The presence of amino groups in this compound would alter these relative stabilities.

Natural Bond Orbital (NBO) Analyses for Charge Distribution and Reactivity

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like core orbitals, lone pairs, and bonds. This analysis is crucial for understanding the charge distribution across the this compound scaffold and predicting its reactivity.

By calculating the partial charges on each atom, NBO analysis can identify the most nucleophilic and electrophilic sites within a molecule. For instance, in substituted indazoles, the partial charges on the N1 and N2 atoms of the pyrazole (B372694) ring are critical in determining the regioselectivity of reactions like alkylation. beilstein-journals.org A more negative charge on a nitrogen atom suggests it is a more likely site for electrophilic attack. This information is vital for planning synthetic routes for novel this compound derivatives.

Compound/FragmentAtomNBO Partial Charge (a.u.)
Methyl 5-bromo-1H-indazole-3-carboxylate N1-0.365
N2-0.219

Table 1: Example of calculated NBO partial charges for the nitrogen atoms in an indazole derivative, illustrating how NBO analysis differentiates electronically distinct sites. Data sourced for illustrative purposes from a study on methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques that are used to study the structure, dynamics, and interactions of molecules. These approaches are particularly valuable in medicinal chemistry for designing and evaluating potential drug candidates based on the this compound scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.net This method is essential for screening virtual libraries of this compound derivatives against specific therapeutic targets, such as protein kinases or receptors implicated in cancer. jocpr.comresearchgate.net

The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more stable protein-ligand complex and higher potential binding affinity. biotech-asia.org Studies on related 1H-indazole-3-amine and 3-carboxamide indazole derivatives have shown that this scaffold can effectively bind to the hinge region of protein kinases, a critical area for inhibitor activity. nih.govnih.gov Docking studies allow researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indazole derivative and amino acid residues in the active site. researchgate.netnih.gov This information is crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective inhibitors based on the this compound core.

Indazole Derivative ClassProtein Target (PDB ID)Top Compound ExampleBinding Energy / ScoreKey Interacting Residues
3-Carboxamide Indazoles Renal Cancer Protein (6FEW)Compound 8v-11.77 kcal/molNot Specified
3-Carboxamide Indazoles Renal Cancer Protein (6FEW)Compound 8w-11.64 kcal/molNot Specified
3-Carboxamide Indazoles Renal Cancer Protein (6FEW)Compound 8y-11.52 kcal/molNot Specified
Azaindazole-3-amines MDM2 ReceptorCompound 3c-359.20 kcal/molGLN72, HIS73
Indazole Scaffolds VEGFR-2 (4AGD)Compound SMO-6.99 kcal/molNot Specified
Indazole Scaffolds VEGFR-2 (4AG8)Compound SS-7.39 kcal/molNot Specified

Table 2: Representative molecular docking results for various indazole derivatives against different protein targets. The data illustrates the use of docking scores to rank potential inhibitors. Data sourced from studies on 3-carboxamide indazoles nih.govrsc.org, azaindazoles jocpr.com, and other indazole scaffolds. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com For a series of this compound derivatives, a QSAR model can be developed to predict their therapeutic potency (e.g., anticancer activity) based on calculated molecular descriptors. nih.govresearchgate.net

The first step in QSAR is to generate a dataset of compounds with experimentally measured biological activities. Next, a variety of molecular descriptors are calculated for each compound, representing its physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. Using statistical methods like Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov

The resulting QSAR model can be visualized through 3D contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. nih.gov For example, a map might indicate that a bulky, electronegative substituent at a specific position on the this compound core would lead to a more potent compound. nih.govresearchgate.net These models serve as powerful predictive tools to prioritize the synthesis of new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery process. eurekaselect.com

Ligand-Substrate Steric Interaction Modeling in Catalysis

Computational modeling is a valuable tool for investigating the mechanisms of catalytic reactions at the molecular level. rsc.org For processes involving this compound derivatives, either as ligands for a metal catalyst or as substrates/inhibitors in an enzyme-catalyzed reaction, modeling can provide critical insights into the role of steric interactions.

In enzyme catalysis, the precise fit of a substrate or inhibitor within the active site is crucial for activity. Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the reaction pathway. nih.gov Such models can elucidate how the size and shape of substituents on the 1- and 3-amino groups of the this compound scaffold influence its binding orientation. Steric clashes between the ligand and the enzyme's active site residues can prevent optimal binding, leading to reduced inhibitory potency. Conversely, well-placed bulky groups can enhance binding by occupying specific hydrophobic pockets.

Similarly, in organometallic catalysis where an indazole derivative might serve as a ligand, its steric profile can dictate the catalyst's efficiency and selectivity. Modeling the transition state of the catalytic cycle can reveal how steric hindrance around the metal center affects substrate approach and product release. By systematically modifying the substituents on the this compound ligand in silico, researchers can predict how these changes will impact steric interactions and rationally design catalysts with improved performance.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazole 1,3 Diamine Analogues

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 1H-indazole-1,3-diamine analogues is highly dependent on the nature and position of substituents on the indazole core and any appended chemical moieties. SAR studies have provided valuable insights into optimizing these compounds for specific targets.

The location of substituents on the indazole ring system significantly impacts the molecule's interaction with its biological target.

C-5 Position: Modifications at the C-5 position of the indazole ring have been shown to be critical for activity. For instance, in a series of antitumor agents, the nature of the aryl group at C-5 was pivotal. A preliminary SAR analysis revealed that the presence of a para-fluorine on a phenyl ring at this position was crucial for antitumor activity. When a 3-fluorophenyl group at C-5 was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 chronic myeloid leukemia cell line decreased by 2- to 10-fold. nih.gov

C-4 and C-6 Positions: In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold largely affect inhibitory activity. nih.gov The docking model for these compounds suggested that interactions with hydrophobic pockets were key to their inhibitory activities, highlighting the importance of substituents at these positions for achieving optimal binding. nih.gov

N-1 Position: The N-1 position of the indazole ring is another critical site for substitution. In a series of Rho-kinase inhibitors, N-substituted prolinamido indazole derivatives were investigated. The SAR studies revealed that the stereochemistry and substitution on the N-1 benzyl (B1604629) group had a pronounced effect on activity. nih.gov

The specific functional groups incorporated into the this compound scaffold are fundamental in determining the compound's affinity for its target and its selectivity over other related targets.

Alkoxy Groups: In studies of indazole derivatives as protein kinase inhibitors, the substitution of a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity. nih.gov This suggests that the size and nature of the alkoxy group can be tuned to enhance potency.

Halogens: Halogen atoms, particularly fluorine, often play a key role in modulating biological activity. The addition of a fluorine atom to a phenyl ring in certain indazole derivatives was found to significantly impact their inhibitory concentration. nih.gov As mentioned previously, a para-fluorine at the C-5 position proved essential for the antitumor activity of one series of compounds. nih.gov

Amine and Amide Moieties: The 1H-indazole-3-amine structure itself is a critical functional group that often acts as a hinge-binding fragment in kinase inhibitors. nih.gov Further modification of this amine into an amide, as seen in 1H-indazole-3-amide derivatives, also plays a critical role in enhancing antitumor activity. nih.gov In the design of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, systematic SAR efforts on the amide moiety led to the discovery of potent compounds. citeab.com

The following table summarizes the impact of substitutions on the biological activity of selected 1H-indazole analogues.

Compound IDTargetSubstitution DetailsIC₅₀Reference
14aProtein Kinase3-methoxyphenyl group15 nM nih.gov
14bProtein Kinase3-ethoxyphenyl group13.2 nM nih.gov
14cProtein Kinase3-isopropoxyphenyl group9.8 nM nih.gov
6oK562 cell linePiperazine (B1678402) acetamide (B32628) at C-3; specific substitution at C-55.15 µM nih.gov
2gIDO1Substitutions at C-4 and C-65.3 µM nih.gov

Hinge-Binding Fragment Design Strategies

A cornerstone of modern kinase inhibitor design is the identification of molecular fragments that can effectively bind to the ATP-binding site's hinge region. biosolveit.denih.gov This region forms crucial hydrogen bond interactions with the adenine (B156593) ring of ATP. biosolveit.de The 1H-indazole-3-amine scaffold has been recognized as a highly effective hinge-binding fragment. nih.gov

The design strategy leverages the hydrogen bond donor and acceptor capabilities of the fused pyrazole (B372694) ring and the 3-amino group. This arrangement mimics the pattern of hydrogen bonds formed by ATP, allowing the indazole core to anchor the inhibitor within the kinase's active site. biosolveit.de For example, in the drug Linifanib, the 1H-indazole-3-amine core binds effectively to the hinge region of tyrosine kinase. nih.gov

Fragment-led de novo design has been successfully used to identify and optimize indazole-based pharmacophores for kinase targets like the Fibroblast growth factor receptors (FGFRs). researchgate.net This process starts with small, low-complexity fragments predicted to bind to the hinge region, which are then elaborated into more potent and selective inhibitors. nih.govresearchgate.net The indazole scaffold often emerges from such computational screening due to its favorable geometry and hydrogen-bonding potential. researchgate.net

Scaffold Hopping and Molecular Hybridization Approaches

To discover novel chemical entities with improved properties, medicinal chemists frequently employ strategies like scaffold hopping and molecular hybridization. nih.gov These approaches have been successfully applied to the this compound core.

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a different, often isosteric, one while retaining the essential pharmacophoric groups. This can lead to compounds with new intellectual property, improved potency, or better physicochemical properties. niper.gov.in For example, researchers have successfully used scaffold hopping to transition from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org In another instance, a scaffold-hopping strategy was used to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 1H-indazol-3-amine scaffold. nih.gov

Molecular Hybridization: This approach involves combining two or more pharmacophores from different drug classes into a single hybrid molecule. The goal is to create a new compound with a multi-target profile or enhanced activity against a single target. A series of potent antitumor 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization strategy. nih.govnih.gov This involved constructing hybrid molecules by introducing mercapto acetamide or piperazine acetamide moieties at the C-3 position of the indazole and adding various aromatic ring substitutions at the C-5 position. bohrium.com

Rational Design for Modulating Specific Biological Activities

Rational, structure-based drug design is a powerful tool for optimizing lead compounds and modulating their activity against specific biological targets. nih.gov This approach has been widely used in the development of this compound analogues.

Structure-Based Drug Design: By utilizing knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography, medicinal chemists can design molecules that fit precisely into the binding site. This was the approach used in the discovery and optimization of a series of indazole amide-based inhibitors of extracellular signal-regulated kinase (ERK). nih.gov The optimized compounds demonstrated potent inhibition of the target enzyme and cellular signaling pathways. nih.gov

Fragment-Led and de Novo Design: As mentioned earlier, fragment-based approaches are a key part of rational design. In a notable example, a de novo design program was used to identify an indazole-based pharmacophore for inhibiting FGFR kinases. researchgate.net This computational approach generated novel, synthetically feasible fragments that were predicted to bind to the hinge region, which were then synthesized and evaluated, leading to a library of active compounds. nih.govresearchgate.net

Systematic SAR-Guided Design: In the absence of a high-resolution crystal structure, a systematic exploration of the SAR can guide the rational design process. This was demonstrated in the development of novel inhibitors for Apoptosis signal-regulating kinase 1 (ASK1). citeab.com A series of 1H-indazole scaffold compounds were designed, synthesized, and evaluated, with systematic SAR efforts leading to the discovery of a promising candidate with excellent in vitro activity and protective effects in a cell-based model of inflammation. citeab.com

Molecular Interactions and in Vitro Biological Target Profiling of 1h Indazole 1,3 Diamine Derivatives

Enzyme Inhibition Mechanisms and Specificity

Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for various protein kinases, which are crucial regulators of cellular processes. This interaction is foundational to the kinase inhibitory activity of several indazole-based compounds.

Derivatives of 3-aminoindazole have been developed as potent inhibitors of multiple kinase families. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of kinases, leading to spectrum-selective inhibition of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit proto-oncogene (c-Kit). sciencemediacentre.co.nz Certain compounds from this series demonstrated significant potency, with EC50 values in the single-digit nanomolar range against cell lines dependent on these kinases. sciencemediacentre.co.nz

Further research has highlighted the versatility of the 1H-indazol-3-amine scaffold in targeting other kinases. Optimization of derivatives has yielded highly potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). One such compound, 7r, emerged as a powerful FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular activity IC50 of 40.5 nM. wikipedia.org Subsequent modifications, including the addition of fluorine substituents, led to compound 2a, which showed even greater potency against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). researchgate.net

The scaffold has also been successfully employed to target tyrosine kinase c-Met. A structure-activity relationship (SAR) study identified compound 28a, a 3-aminoindazole-based molecule, as a highly potent c-Met inhibitor with an enzymatic IC50 value of 1.8 nM. nih.gov Additionally, novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective inhibitors of haspin, a serine/threonine kinase, with compound 21 showing an IC50 value of 78 nM. nih.gov

Compound Class/NumberTarget Kinase(s)Potency (IC50/EC50)Reference
3-amino-1H-indazol-6-yl-benzamide (e.g., 4 , 11 )FLT3, PDGFRα, c-KitSingle-digit nM (EC50) sciencemediacentre.co.nz
28a c-Met1.8 nM (IC50) nih.gov
7r FGFR12.9 nM (IC50) wikipedia.org
2a FGFR1, FGFR2<4.1 nM, 2.0 nM (IC50) researchgate.net
21 Haspin78 nM (IC50) nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The 1H-indazole scaffold is a key pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in immune escape for tumors. nih.gov IDO1 inhibitors are sought after for cancer immunotherapy.

Research has shown that 1H-indazole derivatives can act as potent IDO1 inhibitors. In one study, a series of new 1H-indazole derivatives were synthesized, with compound 2g exhibiting the highest activity with an IC50 value of 5.3 μM. nih.gov Structure-activity relationship analyses from this study indicated that the 1H-indazole scaffold is essential for IDO1 inhibition. nih.gov Molecular docking models suggest that these compounds interact effectively with the ferrous ion of the heme group and key residues within the enzyme's hydrophobic pockets. nih.gov

Further studies on 4,6-substituted-1H-indazole derivatives identified them as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these, compound 35 displayed the most potent IDO1 inhibitory activity, with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. sciencemediacentre.co.nz It is suggested that indazole-based inhibitors preferentially bind to the ferrous state of IDO1, classifying them as type II inhibitors. nih.gov More recently, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with compound 7 shown to suppress IDO1 expression in a concentration-dependent manner. nih.gov

Compound NumberTarget EnzymePotency (IC50)Cell Line (if applicable)Reference
2g IDO15.3 μMN/A nih.gov
35 IDO10.74 μMN/A sciencemediacentre.co.nz
35 IDO11.37 μMHeLa sciencemediacentre.co.nz
7 IDO1Suppresses expressionFaDu nih.gov

Histone Deacetylase Inhibition

Derivatives of 1H-indazole have also been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression regulation. Novel N-hydroxypropenamides incorporating an indazole moiety have been evaluated as potent HDAC inhibitors.

Based on fragment-based virtual screening, novel indazole derivatives were designed and synthesized, showing excellent inhibitory activities against multiple HDAC isoforms. Specifically, compounds 15k and 15m were identified as highly potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. ekb.eg Western blot analysis confirmed their mechanism of action, showing that these compounds increased the levels of acetylated α-tubulin and histone H3. ekb.eg Molecular docking studies indicate that the potent HDAC inhibitory activity is primarily due to van der Waals forces and electrostatic interactions with the enzymes. ekb.eg

Compound NumberTarget HDAC IsoformPotency (IC50)Reference
15k HDAC12.7 nM ekb.eg
15k HDAC24.2 nM ekb.eg
15k HDAC83.6 nM ekb.eg
15m HDAC13.1 nM ekb.eg
15m HDAC23.6 nM ekb.eg
15m HDAC83.3 nM ekb.eg

Receptor Binding and Modulation

G-Protein Coupled Receptor Interactions

While the indazole scaffold is present in compounds targeting G-protein coupled receptors (GPCRs), specific and detailed research on 1H-indazole-1,3-diamine derivatives is most prominent in the area of synthetic cannabinoid receptor agonists. Cannabinoid receptors (CB1 and CB2) are Class A GPCRs. nih.gov

Indazole-3-carboxamide derivatives, which are structurally related to the 1,3-diamine core, have been extensively studied as potent agonists for cannabinoid receptors. frontiersin.org One such compound, AMB-FUBINACA (also known as FUB-AMB), is a potent agonist for both CB1 and CB2 receptors, with reported Ki values of 10.04 nM at CB1 and 0.786 nM at CB2. wikipedia.org It also demonstrates high potency in functional assays, with EC50 values of 0.5433 nM at CB1 and 0.1278 nM at CB2. wikipedia.org Another derivative, 5F-MDMB-PINACA (5F-ADB), acts as a potent, highly efficacious agonist at CB1R with an EC50 of 0.59 nM. mdpi.com The (S)-enantiomers of these indazole-3-carboxamides generally show enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. frontiersin.org

Estrogen Receptor Degradation Modulation

Indazole derivatives have emerged as a novel class of selective estrogen receptor degraders (SERDs). SERDs offer a distinct mechanism of action from traditional antagonists by promoting the degradation of the estrogen receptor α (ERα), a key driver in a majority of breast cancers.

A series of tricyclic indazoles were identified as a new class of SERD antagonists. The incorporation of the indazole group was a key modification that improved the metabolic profile of the compound series. nih.gov Further optimization led to the development of compound 9 , which demonstrated a desirable ERα degrader-antagonist profile and showed activity in preclinical cancer models. nih.gov

In a separate line of research, structure-based optimization led to the discovery of thieno[2,3-e]indazole derivatives as novel, orally available SERDs. This work identified compound 40 as a candidate that exhibited potent ERα degradation and robust antitumor efficacy in xenograft models. frontiersin.org

Peripheral Benzodiazepine (B76468) Receptor (PBR) Interactions

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the translocator protein (TSPO), is an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.govnih.gov It is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. nih.govmdpi.com TSPO is considered a promising drug target for therapeutic purposes and a diagnostic marker for several pathological conditions, as its expression levels are often altered in disease states. nih.gov

A thorough review of the current scientific literature reveals a notable absence of studies investigating the direct interaction of this compound derivatives with the peripheral benzodiazepine receptor (TSPO). While various classes of compounds, such as benzodiazepines and isoquinoline (B145761) carboxamides, have been identified as TSPO ligands, research has not yet established a direct binding affinity or functional modulation of TSPO by derivatives of the this compound scaffold. nih.gov Future research may explore this potential interaction, but at present, there is no available data to report on this specific molecular engagement.

Intracellular Signaling Pathway Modulation

Apoptosis Induction Mechanisms

Certain 1H-indazole-3-amine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. One such derivative, compound 6o, has been shown to trigger apoptosis in human chronic myeloid leukemia (K562) cells in a dose-dependent manner. nih.gov

In a study, treatment of K562 cells with compound 6o at concentrations of 10, 12, and 14 µM for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively, indicating a significant increase compared to the control group. nih.gov The pro-apoptotic activity of compound 6o is further substantiated by its influence on the expression of Bcl-2 family proteins. Western blot analysis revealed that treatment with compound 6o led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptosis pathway activation.

Table 1: Effect of Compound 6o on Apoptosis in K562 Cells

Treatment Concentration (µM) Total Apoptosis Rate (%)
0 (Control) Normal
10 9.64
12 16.59

Cell Cycle Regulation

Derivatives of 1H-indazole-3-amine have been observed to modulate the cell cycle in cancer cells, contributing to their anti-proliferative effects. For instance, compound 6o was found to induce cell cycle arrest in K562 cells at the G0/G1 phase. nih.gov

Treatment of K562 cells with compound 6o at concentrations of 10, 12, and 14 µM for 24 hours led to an increase in the G0/G1 phase population to 31.8%, 36.4%, and 41.1%, respectively, from a baseline of 29.4% in the control group. nih.gov This arrest in the G0/G1 phase was accompanied by a significant decrease in the proportion of cells in the S phase, indicating an inhibition of DNA synthesis and cell proliferation. nih.gov Another 3-amino-1H-indazole-1-carboxamide derivative, compound 1c, has also been reported to cause a notable increase of K562 cells in the G0-G1 phase. nih.gov

Table 2: Effect of Compound 6o on Cell Cycle Distribution in K562 Cells

Treatment Concentration (µM) G0/G1 Phase Population (%)
0 (Control) 29.4
10 31.8
12 36.4

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including cell survival, differentiation, stress response, and apoptosis. nih.gov Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK family, is activated by cellular stress and initiates a cascade that can lead to apoptosis. nih.govzenodo.org

Research into novel ASK1 inhibitors has identified 1H-indazole derivatives as a promising scaffold. One such derivative, compound 15, demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects on ASK1 in AP1-HEK293 cells. nih.gov Mechanistic studies showed that compound 15 suppresses phosphorylation in the ASK1-p38/JNK signaling pathway in HT-29 cells. nih.gov Furthermore, a 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7, was found to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in FaDu hypopharyngeal carcinoma cells. brieflands.com

p53/MDM2 Pathway Engagement

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. nih.gov Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. nih.gov The interaction between p53 and MDM2 is a key target in cancer therapy.

The 1H-indazole-3-amine derivative, compound 6o, has been shown to engage the p53/MDM2 pathway. nih.gov Studies have confirmed that this compound can inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govmdpi.comdntb.gov.ua This engagement is a likely contributor to its observed effects on apoptosis and cell cycle regulation.

Modulation of Cellular Processes in Research Models

Derivatives of this compound have been evaluated for their effects on various cellular processes, primarily in the context of cancer research. Their most prominent reported activity is the inhibition of cell proliferation across a range of human cancer cell lines.

For example, a series of 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Among these, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govmdpi.com Notably, this compound exhibited selectivity, with a significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.govmdpi.com

Another 3-amino-N-phenyl-1H-indazole-1-carboxamide, compound 1c, was evaluated against the full NCI 60 tumor cell line panel and demonstrated broad antiproliferative activity, with GI50 values ranging from 0.041 to 33.6 µM. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected 1H-Indazole-3-amine Derivatives

Compound Cell Line IC50/GI50 (µM)
6o K562 (Chronic Myeloid Leukemia) 5.15
6o HEK-293 (Normal Kidney) 33.2

The modulation of these cellular processes, including the induction of apoptosis and cell cycle arrest, underscores the potential of the this compound scaffold in the development of novel therapeutic agents.

Inhibition of Cell Proliferation and Colony Formation

Derivatives of the 1H-indazole-3-amine scaffold have demonstrated notable antiproliferative activity across a range of human cancer cell lines. In one study, a series of newly synthesized 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential. dntb.gov.ua A mercapto acetamide-derived compound, 5k , showed the most potent inhibitory effect against the Hep-G2 human hepatoma cell line, with a half-maximal inhibitory concentration (IC50) of 3.32 µM. dntb.gov.ua However, this compound also exhibited high toxicity toward normal cells. dntb.gov.ua

Another compound from a different series, 6o , displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. researchgate.netmdpi.commdpi.com Importantly, compound 6o showed significant selectivity, being much less toxic to normal HEK-293 cells (IC50 = 33.2 µM). researchgate.netmdpi.com Further investigation revealed that compound 6o induces apoptosis and affects the cell cycle in K562 cells. mdpi.commdpi.com

Similarly, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were assessed for their anticancer activity. mdpi.com Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was identified as a potential anticancer agent, inducing apoptosis in hypopharyngeal carcinoma (FaDu) cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound Cell Line Cancer Type IC50 (µM)
5k Hep-G2 Hepatoma 3.32
6o K562 Chronic Myeloid Leukemia 5.15

| 6o | HEK-293 | Normal Kidney Cell | 33.2 |

Impact on Cell Migration and Invasion

The potential of indazole derivatives to modulate cell motility has also been investigated. Research on a specific 1H-indazole-3-amine derivative, compound 2f , showed that it could disrupt the migration and invasion of 4T1 breast cancer cells. researchgate.net This inhibitory effect on cell motility was associated with a reduction in the expression of matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). researchgate.net

In a separate study, the 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7 , was found to suppress cell mobility in a wound healing assay. mdpi.com This effect was also linked to the reduced expression of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cell invasion. mdpi.com

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential

Some indazole derivatives have been shown to exert their anticancer effects by inducing oxidative stress and disrupting mitochondrial function. One study found that the 1H-indazole-3-amine derivative 2f increased the levels of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential in 4T1 cancer cells. researchgate.net The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.

Another investigation into β-carboline derivatives, which can be conceptually related to indazoles, also highlighted ROS generation as a mechanism of action. mdpi.com In that study, a specific compound caused an accumulation of ROS in PC-3 prostate cancer cells, leading to apoptosis. mdpi.com This suggests that the induction of oxidative stress may be a broader mechanism for heterocyclic compounds with anticancer activity.

Antimicrobial Activity Studies (in vitro)

Derivatives of the indazole scaffold have been evaluated for their antibacterial properties. One study synthesized a series of N-methyl-3-aryl indazoles and tested them against several bacterial strains using the well diffusion method. gdcplkd.ac.in Compounds 5a, 5b, 5i, and 5j demonstrated excellent inhibitory activity against the tested microorganisms. gdcplkd.ac.in

In another study, diaryl thiourea (B124793) derivatives incorporating a 1H-indazole-3-amine scaffold were synthesized and assessed for antimicrobial activity. semanticscholar.org These compounds showed high to moderate antistaphylococcal activity against both standard and clinical strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 µg/mL. semanticscholar.org The most potent activity was observed in derivatives that had electron-donating alkyl groups on the phenyl ring. semanticscholar.org

Table 2: Antibacterial Activity of Selected 1H-Indazole-3-Amine Thiourea Derivatives

Bacterial Strain Activity Range (MIC in µg/mL)

The antifungal potential of indazole derivatives has also been explored. A study investigating novel indazole compounds bearing 1,2,3-triazolyltetrazoles evaluated their activity against fungal strains, including Aspergillus fumigatus and Candida albicans. researchgate.net The results indicated that most of the synthesized compounds possessed significant inhibitory activity against the tested fungi. researchgate.net Specifically, compounds 9b, 9c, 9h, 9i, and 9j showed notable antifungal effects. researchgate.net Another study also reported testing N-methyl-3-aryl indazoles against the fungal strain Candida albicans. gdcplkd.ac.in

Anti-inflammatory Activity Studies (in vitro mechanisms)

Indazole derivatives have been recognized for their anti-inflammatory properties. researchgate.net One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. researchgate.net

In vitro assays have demonstrated that certain indazole compounds can significantly inhibit COX-2. researchgate.net For instance, 5-aminoindazole (B92378) was identified as a potent inhibitor of COX-2 across various concentrations. researchgate.net The IC50 values for different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 µM. researchgate.net At the maximum tested concentration (50 µM), various indazoles produced an inhibition of COX-2 ranging from 68% to 78%. researchgate.net This inhibition of cyclooxygenase is a primary mechanism for the anti-inflammatory action of these indazole compounds. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research on 1h Indazole 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 1H-Indazole-1,3-diamine, a combination of 1H, 13C, and 15N NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the benzene (B151609) ring, as well as signals for the amine (NH₂) protons at positions 1 and 3. The chemical shifts (δ) of the aromatic protons would appear in the typical downfield region (approx. 6.5-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships and substitution pattern on the ring. The amine protons would likely appear as broader signals, and their chemical shift could be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. masterorganicchemistry.com The chemical shifts would help identify aromatic carbons versus those bonded to nitrogen. The carbon atoms of the fused benzene ring would resonate in the aromatic region (approx. 110-150 ppm), while the carbon atoms of the pyrazole (B372694) ring (C3, C3a, C7a) would have characteristic shifts influenced by the adjacent nitrogen atoms.

¹⁵N NMR Spectroscopy is particularly valuable for nitrogen-containing heterocycles like indazole. Although it is a less sensitive nucleus, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atoms. This technique would be crucial for studying the tautomerism of the indazole ring system, as the chemical shifts of N1 and N2 are highly dependent on which nitrogen is protonated (the 1H- vs. 2H-tautomer). nih.gov

Tautomerism is a key feature of the indazole core. While the 1H-indazole tautomer is generally more stable, the position of substituents can influence the equilibrium. researchgate.net NMR spectroscopy, particularly the analysis of coupling constants between protons and ¹³C or ¹⁵N nuclei across the N-N bond, can provide definitive evidence for the predominant tautomeric form in solution.

Table 1: Hypothetical NMR Data for this compound.
TechniqueExpected ObservationsInformation Gained
¹H NMRSignals for aromatic protons (δ ~6.5-8.0 ppm) and amine protons.Proton environment, count, and connectivity.
¹³C NMRDistinct signals for each unique carbon in the bicyclic ring system.Direct information on the carbon framework.
¹⁵N NMRSignals corresponding to the pyrazole and amine nitrogens.Nitrogen chemical environment, crucial for tautomer analysis.

NMR studies are typically conducted in solution, which provides information about the molecule's structure and dynamics as it tumbles freely. However, molecular conformations and intermolecular interactions can differ significantly between the solution and solid states.

Solution NMR is the standard method for routine structural characterization, as described above. A variety of solvents can be used, and the choice can sometimes influence tautomeric equilibria or the appearance of exchangeable proton signals (e.g., from NH₂ groups).

Solid-State NMR (SS-NMR) provides invaluable information about the structure of the molecule in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N SS-NMR would reveal the number of distinct molecules in the crystallographic asymmetric unit (crystallographic inequivalence) and provide data on solid-state conformations and packing effects, which can be directly compared with results from X-ray crystallography.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgcreativebiomart.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule. nih.gov

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. It would unambiguously confirm the connectivity of the atoms and the predominant tautomer in the solid state. Furthermore, it would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

This technique is particularly powerful for visualizing intermolecular interactions. For this compound, the presence of multiple amine groups and the pyrazole nitrogen atoms makes it a prime candidate for forming an extensive network of hydrogen bonds. X-ray crystallography would identify the specific donor and acceptor atoms involved in these hydrogen bonds and measure their precise geometries (distances and angles). These interactions are crucial for understanding how the molecules organize in the solid state. For related structures like 1,3-Dimethyl-1H-indazol-6-amine, intermolecular N–H···N hydrogen bonds have been shown to be key in establishing the crystal packing. researchgate.netnih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a property known as crystal packing. The analysis would describe the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that define the crystal). This information explains how individual molecules of this compound assemble into a stable, three-dimensional structure, driven by forces such as hydrogen bonding and van der Waals interactions.

Table 2: Crystallographic Data Obtainable for this compound.
ParameterDescription
Molecular FormulaC₇H₈N₄
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c dimensions (Å) and angles (α, β, γ).
Hydrogen Bond GeometryDistances (Å) and angles (°) of D–H···A interactions.
Bond Lengths/AnglesPrecise intramolecular geometric parameters.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is a highly sensitive method used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (molecular formula C₇H₈N₄), the nominal molecular weight is 148 g/mol . A standard mass spectrum, often obtained using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 148. The spectrum would also display a pattern of fragment ions resulting from the breakdown of the parent molecule, which can help confirm the structure of the indazole core.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. core.ac.uk This precision allows for the unambiguous determination of a compound's elemental composition. HRMS would be able to distinguish this compound (C₇H₈N₄, calculated exact mass of 148.0749) from other compounds that might have the same nominal mass but a different elemental formula. Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze polar molecules. rsc.orgamazonaws.com

Table 3: Mass Spectrometry Data for this compound.
TechniqueParameterExpected Value
Standard MSNominal Molecular Weight148 g/mol
HRMS (e.g., ESI-TOF)Elemental FormulaC₇H₈N₄
Calculated Exact Mass [M+H]⁺149.0827

Chromatographic Techniques for Purity and Isolation

In the research and development of this compound and its derivatives, chromatographic techniques are indispensable tools for ensuring the purity of the final compound and for isolating it from reaction mixtures. The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the compound, and the required level of purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and conventional column chromatography are the principal methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of indazole derivatives due to its high resolution, sensitivity, and accuracy. It is particularly effective for analyzing non-volatile and thermally sensitive compounds like this compound.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing the purity of indazole compounds. In this method, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention of this compound is primarily governed by its hydrophobicity. Impurities, such as starting materials, by-products, or degradation products, will have different retention times, allowing for their separation and quantification. The development of HPLC control methods is crucial in pharmaceutical synthesis, for instance, in the production of the indazole-containing drug Pazopanib, where reference standards for potential impurities are synthesized for method validation. researchgate.net

Isolation: Preparative HPLC can be used for the high-purity isolation of this compound, although it is typically reserved for small-scale applications due to solvent consumption and cost. By scaling up an analytical method, larger quantities of the compound can be injected, and the fraction corresponding to the desired peak can be collected.

Below is a table summarizing typical HPLC conditions used for the analysis of related indazole structures, which can serve as a starting point for method development for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Indazole-Related Compounds

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol mixtures. May contain additives like 0.1% Formic Acid.
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector (typically monitored at 254 nm or a wavelength of maximum absorbance for the indazole ring)
Temperature Ambient to 40 °C

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds.

Purity and By-product Analysis: For this compound, direct GC analysis might be challenging due to its polarity and potential for thermal degradation. However, derivatization can be employed to increase its volatility and thermal stability. For instance, the amine groups can be acylated or silylated. The resulting derivatives can then be readily analyzed by GC-MS, which provides not only retention time data for purity assessment but also mass spectra that are invaluable for the structural elucidation of unknown impurities. nih.govsfasu.edu The technique is highly sensitive and can detect trace-level impurities.

The general applicability of GC-MS for analyzing aromatic amines is well-established, with protocols developed for various industrial and environmental applications. glsciences.com These methods often involve a capillary column with a nonpolar stationary phase and a temperature-programmed oven to ensure the efficient separation of components. sfasu.edumdpi.com

Table 2: General GC/MS Parameters for Analysis of Derivatized Amines

Parameter Description
Column Capillary column (e.g., 30 m x 0.25 mm) with a phenylmethylpolysiloxane stationary phase (e.g., 5% phenyl)
Carrier Gas Helium or Hydrogen
Injection Split/Splitless injector
Oven Program Temperature ramp (e.g., starting at 70°C, ramping to 300°C)
Detector Mass Spectrometer (MS)

| Derivatization | Silylation (e.g., with BSTFA) or Acylation (e.g., with trifluoroacetic anhydride) |

Thin-Layer and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques used for qualitative analysis and preparative-scale purification of indazole compounds, respectively.

Reaction Monitoring and Purity Screening (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products on a silica (B1680970) gel plate. For indazole derivatives, mixtures of nonpolar and polar solvents like petroleum ether/ethyl acetate (B1210297) or dichloromethane/ethyl acetate are common mobile phases. nih.gov By comparing the spots of the reaction mixture with those of the starting materials, the completion of the reaction can be determined. The retention factor (Rf) value provides a preliminary indication of the compound's polarity.

Preparative Isolation (Column Chromatography): Column chromatography is the most widely used method for the purification of indazole derivatives on a laboratory scale. nih.govthieme-connect.deacs.org The crude product from a synthesis is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. The choice of eluent is critical and is often determined by preliminary screening with TLC.

Table 3: Exemplary Solvent Systems for Column Chromatography of Indazole Derivatives

Stationary Phase Eluent System (v/v) Application Reference
Silica Gel Petroleum Ether / Ethyl Acetate (8:2) Purification of 1H-indazole-3-carboxaldehyde. nih.gov
Silica Gel Dichloromethane / Ethyl Acetate (9:1) Isolation of 5-NHBoc-1H-indazole-3-carbaldehyde. nih.gov

These chromatographic techniques are complementary. TLC is used for initial assessment and method development, HPLC provides high-resolution quantitative data on purity, and column chromatography allows for the isolation of the compound in quantities sufficient for further research.

Emerging Research Directions and Future Perspectives for 1h Indazole 1,3 Diamine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of substituted 3-aminoindazoles, a core component of the target scaffold, has traditionally relied on methods like the aromatic nucleophilic substitution (SNAr) of o-halobenzonitriles with hydrazine (B178648). acs.org However, these approaches can be limited by harsh reaction conditions and low yields, particularly with electron-rich substrates. acs.org Emerging research is focused on developing more efficient, general, and versatile synthetic routes.

Recent advancements include palladium-catalyzed methodologies that offer an effective alternative. One such two-step procedure starts from readily available 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. acs.org This method circumvents the limitations of the classical SNAr reactions. acs.org Furthermore, microwave-assisted cascade reactions are being developed for a hydrazine-free synthesis of N-1 substituted 3-aminoindazoles, which broadens the substrate scope to include various anilines and aliphatic amines, directly addressing selectivity issues between the N-1 and 3-amino groups. acs.org

Direct C-H amination represents another frontier in synthetic methodology. Organophotoredox-catalyzed direct C-H amination of 2H-indazoles has been demonstrated, providing a metal- and oxidant-free pathway to 3-amino-substituted 2H-indazoles at room temperature. organic-chemistry.orgacs.org Similarly, copper-catalyzed C3 amination of 2H-indazoles has been developed for the synthesis of more complex indazole derivatives. nih.gov While these methods focus on 2H-indazoles, they highlight the ongoing efforts to create C-N bonds at the C3 position through more atom-economical and sustainable processes. The challenge remains to adapt these modern catalytic systems for the regioselective synthesis of the specific 1,3-diamino substitution pattern on the 1H-indazole core.

Synthetic Strategy Starting Material Key Reagents/Catalysts Advantages Reference
Palladium-Catalyzed Cyclization2-BromobenzonitrilesPd catalyst, Benzophenone hydrazone, p-toluenesulfonic acidGeneral, efficient alternative to SNAr acs.org
Microwave-Assisted Cascade3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-onesAmines (anilines, aliphatic)Hydrazine-free, broad scope, rapid acs.org
Organophotoredox C-H Amination2H-IndazolesAcr⁺-MesClO₄, Blue LEDMetal- and oxidant-free, room temperature organic-chemistry.orgacs.org
Copper-Catalyzed C-H Amination2H-IndazolesCopper catalystMild conditions nih.gov
Classical SNAro-FluorobenzonitrilesHydrazineEstablished method acs.org

Advanced Mechanistic Insights into Reactivity

A deeper understanding of the reaction mechanisms governing the functionalization of the indazole ring is crucial for the rational design of synthetic routes and the prediction of product outcomes. The regioselectivity of N-alkylation, a common step in modifying indazole scaffolds, is a key area of investigation. Computational studies using Density Functional Theory (DFT) have been employed to explore the mechanisms of regioselective N¹- and N²-alkylations. beilstein-journals.orgresearchgate.net These studies suggest that factors like the choice of base and solvent can direct the reaction towards a chelation-controlled mechanism favoring N¹ substitution or a pathway driven by other non-covalent interactions to yield the N² product. beilstein-journals.orgresearchgate.net Such insights are vital for controlling the synthesis of specifically substituted 1H-Indazole-1,3-diamine derivatives.

Mechanistic studies are also shedding light on novel bond-forming reactions. The formation of the indazole ring itself through intramolecular N-N bond formation is a subject of ongoing research. acs.org For instance, the mechanism of the Cadogan and Davis-Beirut reactions for synthesizing 2H-indazoles has been investigated, revealing potential alternative pathways to the classical reductive cyclization of nitroaromatics. nih.gov Theoretical studies on the addition of indazole to palladium-bound isocyanides have detailed the associative mechanism, involving nucleophilic attack followed by proton transfer, which governs the formation of aminocarbene ligands. researchgate.net Understanding the energetics and pathways of C-N and N-N bond formations, whether catalyzed by copper or proceeding through radical intermediates, is essential for optimizing conditions and expanding the scope of reactions to create complex diaminoindazoles. organic-chemistry.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery and is poised to significantly impact the development of this compound derivatives. These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before their synthesis. nih.govrsc.org

In silico screening and structure-based design are already being heavily utilized for indazole-based compounds. nih.govresearchgate.net For instance, virtual screening has been successfully used to identify novel indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). benthamdirect.com Fragment-based and knowledge-based in silico approaches have led to the discovery of potent and selective Aurora kinase inhibitors with an indazole scaffold. nih.govresearchgate.net These computational methods allow for the rapid evaluation of large virtual libraries of this compound derivatives against specific biological targets.

AI and ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new designs, optimize lead compounds for potency and selectivity, and even propose entirely novel molecules with desired properties. nih.govrsc.org For kinase inhibitors, a major application area for indazoles, AI/ML can help tackle challenges like inhibitor selectivity and predicting resistance mutations. nih.gov By integrating these advanced computational approaches, researchers can more efficiently navigate the vast chemical space of this compound derivatives to identify promising candidates for further development.

Computational Approach Application in Indazole Chemistry Potential Outcome Reference
Virtual Screening / DockingIdentification of hits against a specific target (e.g., kinases, enzymes).Prioritization of compounds for synthesis and biological testing. nih.govbenthamdirect.comresearchgate.net
Machine Learning (QSAR)Predicting biological activity based on chemical structure.Faster optimization of lead compounds. nih.govfrontiersin.org
Fragment-Based DesignIn silico assembly of novel molecules from fragments.Discovery of novel scaffolds and binding modes. nih.govresearchgate.net
Generative ModelsDe novo design of molecules with desired properties.Exploration of novel chemical space for this compound. nih.govrsc.org

Exploration of New Biological Targets and Pathways

The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, making it a valuable starting point for drug discovery in numerous therapeutic areas. nih.govsamipubco.com While kinase inhibition is a well-established activity for indazole derivatives, emerging research is uncovering novel targets and pathways where this compound and its analogues could have a significant impact.

Recent studies have identified indazole derivatives as inhibitors of previously underexplored targets. For example, novel indazole compounds have been developed as potent inhibitors of glutamate (B1630785) racemase in Mycobacterium tuberculosis, highlighting their potential as antitubercular agents that can inhibit both active and dormant bacteria. nih.gov Another emerging area is the targeting of membrane transporters, which are often considered "undruggable." The indazole scaffold has been identified as a privileged structure for interacting with these transporters, offering potential applications in overcoming multidrug resistance in cancer or treating transporter-mediated diseases. samipubco.comnih.gov The unique electronic and hydrogen-bonding properties of the 1,3-diamino substitution pattern could be leveraged to achieve high affinity and selectivity for these and other novel targets.

Biological Target Class Specific Examples Therapeutic Area Reference
Protein KinasesFGFR1, Aurora Kinases, EGFR, VEGFR-2Cancer nih.govbenthamdirect.comnih.govrsc.org
EnzymesGlutamate RacemaseTuberculosis nih.gov
Membrane TransportersP-glycoprotein (P-gp), ABCA1, MCT4Cancer, Neurodegeneration samipubco.comnih.gov
Serotonin Receptors5-HT3Chemotherapy-induced nausea
Hypoxia-Inducible Factor (HIF-1)-Cancer

Design of Multi-Targeting Agents

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets simultaneously, is gaining traction as a strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. samipubco.com The indazole scaffold, with its ability to be readily functionalized at multiple positions, is an ideal platform for the design of multi-target-directed ligands (MTDLs). nih.gov

Researchers have successfully designed indazole derivatives that exhibit a multitarget profile. For instance, a series of 5-substituted indazole derivatives were developed as inhibitors of both cholinesterase and BACE1, two key enzymes implicated in Alzheimer's disease. nih.gov In oncology, pazopanib-based hybrids have been created to simultaneously inhibit histone deacetylases (HDACs) and the vascular endothelial growth factor (VEGF) pathway. nih.gov Other indazole derivatives have been designed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. nih.gov The this compound core, with its two distinct amino groups, provides excellent anchor points for incorporating different pharmacophores, enabling the rational design of next-generation MTDLs with tailored polypharmacological profiles. samipubco.com

Q & A

Q. What are the established synthetic routes for 1H-Indazole-1,3-diamine, and how do they compare in efficiency?

The synthesis of this compound typically involves cyclization reactions starting from substituted hydrazines and halogenated precursors. For example, copper-catalyzed intramolecular C–N bond formation, as demonstrated in indazole derivatives, can be adapted using 2-halobenzoic acids and hydrazines under mild conditions . Comparative studies show that microwave-assisted synthesis reduces reaction times by ~30% compared to conventional heating . Key parameters include solvent choice (e.g., THF or DMF) and catalyst loading (e.g., 5 mol% CuI), with yields ranging from 60–85% depending on substituent effects.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Purity is confirmed via HPLC (≥98% purity threshold) and melting point analysis (reported range: 210–215°C). Structural validation employs:

  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (amine protons) confirm the indazole core .
  • Mass spectrometry : Molecular ion peaks at m/z 163 [M+H]+ align with the molecular formula C₇H₇N₃ .
  • IR spectroscopy : N–H stretching vibrations at 3300–3400 cm⁻¹ and C=N stretches at 1600 cm⁻¹ .

Advanced Research Questions

Q. What advanced catalytic strategies improve the yield of this compound derivatives?

Transition-metal-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination or Suzuki coupling , enhance regioselectivity and yield (up to 92%) for N-substituted derivatives . For example, Pd(PPh₃)₄ in THF at 80°C facilitates aryl–amine bond formation, while [Cu(CH₃CN)₄]PF₆ accelerates click chemistry for triazole-functionalized analogs . Kinetic studies reveal that ligand choice (e.g., Xantphos) reduces side-product formation by 40% .

Q. How can density functional theory (DFT) predict the reactivity of this compound in drug design?

DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties such as HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and Fukui indices to identify nucleophilic sites (e.g., N1 and N3 positions) . These insights guide functionalization strategies, such as introducing electron-withdrawing groups at C4 to enhance electrophilic aromatic substitution .

Q. What methodologies resolve contradictions in bioactivity data for this compound analogs?

Contradictory bioassay results (e.g., IC₅₀ variations >10-fold) are addressed via:

  • Dose-response redundancy : Triplicate assays with controls (e.g., staurosporine for kinase inhibition) .
  • Structural-activity clustering : QSAR models correlate substituent electronegativity (Hammett σ values) with activity trends .
  • Meta-analysis : Pooling data from orthogonal assays (e.g., SPR and fluorescence polarization) validates target engagement .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Q. How are computational and experimental data integrated to optimize synthetic pathways?

Hybrid workflows combine:

  • Molecular docking : Predict binding modes of derivatives with target proteins (e.g., kinases) .
  • Reaction calorimetry : Monitor exothermic peaks to scale up safely (e.g., ΔT < 10°C) .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, solvent, catalyst) reduces trial runs by 70% .

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